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Compound of Interest

Compound Name:
2-(2-bromophenyl)-N-

methylethanamine

CAS No.: 915025-70-6

Cat. No.: B3166913

Get Quote

Executive Summary
2-(2-bromophenyl)-N-methylethanamine is a halogenated phenethylamine derivative

characterized by a bromine substitution at the ortho position of the phenyl ring and an N-methyl

group on the ethylamine chain. While its para-substituted analog (4-bromo-N-

methylamphetamine) is a documented potent serotonergic neurotoxin, the ortho-isomer

presents a distinct pharmacological profile.

This guide posits that while steric hindrance at the 2-position may attenuate the high-affinity

transporter interactions seen in para-isomers, the compound retains significant potential for

neurotoxicity via oxidative stress, mitochondrial complex inhibition, and dopaminergic terminal

degeneration. The N-methylation increases lipophilicity (LogP ~2.4), facilitating blood-brain

barrier (BBB) penetration and potential bioactivation into primary amine metabolites.
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The molecule shares the core scaffold of mammalian monoamines but introduces two critical

modifications:

Ortho-Bromine Substitution: Unlike the para-substitution (which mimics the hydroxyl group of

serotonin), the ortho-bromine creates steric bulk near the ethylamine side chain. This often

reduces affinity for the Serotonin Transporter (SERT) relative to the para-isomer but may

retain or enhance selectivity for the Norepinephrine Transporter (NET) or Dopamine

Transporter (DAT).

N-Methylation: This secondary amine structure mimics methamphetamine. It typically

increases metabolic stability against Monoamine Oxidase (MAO) compared to the primary

amine and enhances BBB permeability.

Physicochemical Properties (Predicted):

Formula: C

H

BrN

Molecular Weight: 214.10 g/mol [1]

LogP: ~2.4 (High lipophilicity)

Key Metabolite: 2-(2-bromophenyl)ethanamine (via N-demethylation).

Comparative SAR: Ortho vs. Para
The neurotoxic potential is best understood through Structure-Activity Relationships (SAR) of

halogenated phenethylamines:
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Feature Para-Bromo (4-BA)
Ortho-Bromo (2-
BA)

Implication for 2-(2-
bromo)-N-methyl

SERT Affinity High (nM range) Low/Moderate

Reduced risk of

selective 5-HT

terminal destruction

compared to PCA/4-

BA.

DAT Affinity Moderate Moderate/High

Potential for

dopaminergic toxicity

via cytosolic DA

accumulation.

MAO Inhibition
Potent MAO-A

inhibitor
Variable

Potential to prolong

monoamine exposure,

exacerbating oxidative

stress.

Toxicity Mechanism
5-HT depletion, TPH

inhibition

General cytotoxicity,

ROS

Likely drives ROS-

mediated damage

rather than specific

enzyme inactivation.

Mechanisms of Neurotoxicity[2][3][4][5]
The neurotoxicity of 2-(2-bromophenyl)-N-methylethanamine is hypothesized to follow a

"Substrate-Efflux-Oxidation" cascade, distinct from the alkylating mechanism of nitrogen

mustards (e.g., DSP-4).

The Dopamine Efflux & ROS Cascade
Transporter Translocation: The compound acts as a substrate for DAT/NET, entering the

presynaptic neuron.

VMAT2 Disruption: Once intracellular, it dissipates the pH gradient of synaptic vesicles

(VMAT2), displacing dopamine (DA) into the cytosol.
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Auto-Oxidation: Cytosolic DA, unprotected by vesicles, undergoes auto-oxidation or

enzymatic deamination by MAO-B to form hydrogen peroxide (H

O

) and reactive dopamine quinones.

Terminal Degeneration: ROS overwhelm antioxidant defenses (glutathione), leading to lipid

peroxidation of the terminal membrane and eventual axonopathy.

Visualization of Toxicity Pathway
The following diagram illustrates the hypothesized signaling cascade leading to neurotoxicity.
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Figure 1: Hypothesized mechanism of action showing the transition from transporter uptake to

oxidative stress-induced apoptosis.

Experimental Protocols for Validation
To rigorously assess the neurotoxic profile, a tiered experimental approach is required. These

protocols prioritize self-validation through positive controls (e.g., 6-OHDA or

Methamphetamine).

Tier 1: In Vitro Cytotoxicity & Specificity
Objective: Determine if toxicity is dependent on transporter uptake (DAT/SERT).

Model: SH-SY5Y cells (differentiated) or PC12 cells.

Controls:

Positive: 6-OHDA (100 µM) or Methamphetamine (1 mM).

Negative:[2] Vehicle (DMSO < 0.1%).

Blocker: Nomifensine (DAT inhibitor) or Fluoxetine (SERT inhibitor).

Protocol Workflow:

Differentiation: Treat SH-SY5Y with Retinoic Acid (10 µM) for 7 days to induce dopaminergic

phenotype.

Exposure: Incubate cells with test compound (1–500 µM) for 24h.

Intervention: Pre-treat parallel wells with Nomifensine (10 µM) for 1h. Crucial Step: If toxicity

is reduced by Nomifensine, the mechanism is DAT-dependent (neurotoxicity) rather than

general cytotoxicity.

Readout:

MTT Assay (Mitochondrial function).

LDH Release (Membrane integrity).
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Caspase-3 Activity (Apoptosis marker).[3]

Tier 2: Oxidative Stress Quantification
Objective: Confirm ROS generation as the driver of toxicity.

Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).

Method:

Load cells with DCFH-DA (10 µM) for 30 min.

Wash and expose to test compound.

Measure fluorescence (Ex 485nm / Em 535nm) at T=0, 1h, 3h, 6h.

Validation: Co-incubate with N-Acetylcysteine (NAC, 5 mM). If NAC rescues viability,

toxicity is ROS-mediated.

Tier 3: In Vivo Neurochemical Profiling (Rodent)
Objective: Assess long-term depletion of monoamines (a hallmark of amphetamine

neurotoxicity).

Workflow Visualization:
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Figure 2: In vivo workflow for assessing chronic neurotoxicity markers.

Key Metrics:
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Depletion Criteria: A >20% reduction in striatal Dopamine (DA) or hippocampal Serotonin (5-

HT) compared to control indicates neurotoxicity.

GFAP Upregulation: Immunostaining for Glial Fibrillary Acidic Protein (GFAP) to detect

reactive astrogliosis (scarring) at the site of injury.

Summary of Potential Risks
Endpoint Predicted Outcome Mechanism

Serotonergic Toxicity Low to Moderate

Steric hindrance at 2-position

reduces SERT affinity

compared to 4-bromo analogs

[1].

Dopaminergic Toxicity High Risk

Lipophilic N-methyl group

facilitates entry; DAT-mediated

efflux generates cytosolic ROS

[2].

Acute Lethality Convulsions/Hyperthermia

Sympathomimetic

overstimulation (NET

activation) leading to

hyperpyrexia-induced damage

[3].

Conclusion: 2-(2-bromophenyl)-N-methylethanamine should be handled as a Level 2

Neurotoxic Hazard. While it may lack the extreme potency of para-chloroamphetamine (PCA),

its structural similarity to methamphetamine and potential for DAT-mediated oxidative stress

warrants strict containment and rigorous safety profiling before any therapeutic consideration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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